molecular formula C8H7ClO3 B2897460 Methyl 2-chloro-6-hydroxybenzoate CAS No. 176750-70-2

Methyl 2-chloro-6-hydroxybenzoate

Cat. No.: B2897460
CAS No.: 176750-70-2
M. Wt: 186.59
InChI Key: MJCVQYOLCAQONS-UHFFFAOYSA-N
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Description

Significance within Contemporary Organic Chemistry

Methyl 2-chloro-6-hydroxybenzoate is a key aromatic compound whose structural features—a chlorinated benzene (B151609) ring, a hydroxyl group, and a methyl ester—provide multiple sites for chemical modification. This trifunctional nature allows it to be a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. The interplay of the electron-withdrawing chloro group and the electron-donating hydroxyl group on the aromatic ring influences its reactivity in electrophilic and nucleophilic substitution reactions, making it a subject of interest for chemists developing novel synthetic methodologies.

Interdisciplinary Relevance in Chemical Sciences

The utility of substituted hydroxybenzoates, often referred to as parabens, extends beyond traditional organic synthesis. qyresearch.com They are recognized for their preservative properties and are utilized in a wide array of products, including cosmetics, pharmaceuticals, and food to inhibit microbial growth. qyresearch.com While research on this compound itself is specific, the broader class of hydroxybenzoates has been the subject of extensive studies in medicinal chemistry and material science. For instance, derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) have been investigated for their antifungal activities. The structural motifs present in this compound are found in various biologically active compounds, highlighting its potential as a scaffold in drug discovery.

Historical Context of Benzoate (B1203000) Ester Research

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. newworldencyclopedia.org Initially sourced from gum benzoin, benzoic acid became a foundational molecule in the development of organic chemistry. newworldencyclopedia.org The esterification of benzoic acid to form benzoate esters is a classic and fundamental reaction, often used in undergraduate chemistry education to illustrate the principles of Fischer esterification. chemicalbook.comfiveable.me Over the centuries, the exploration of substituted benzoates has led to the discovery of a vast number of compounds with diverse applications, from preservatives to key components in the synthesis of dyes and polymers. newworldencyclopedia.orgijrdt.org The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521), a process that has since been refined for greater purity and efficiency. newworldencyclopedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCVQYOLCAQONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 2 Chloro 6 Hydroxybenzoate and Its Congeners

Total Synthesis Approaches and Strategies

Total synthesis strategies for methyl 2-chloro-6-hydroxybenzoate and its analogs are increasingly moving away from linear assemblies, which are often inefficient, toward more sophisticated and convergent approaches. These modern strategies prioritize efficiency, selectivity, and the development of complex structures from simpler, readily available precursors.

Novel Catalytic Systems in Esterification and Halogenation

The formation of the methyl ester and the introduction of the chlorine atom are critical steps in the synthesis of the target compound. Novel catalytic systems have been developed to enhance the efficiency, selectivity, and environmental friendliness of these transformations.

Esterification: The traditional Fischer esterification of hydroxybenzoic acids with an alcohol like methanol (B129727) is typically catalyzed by strong mineral acids such as sulfuric acid. smolecule.comresearchgate.net However, these conditions can be harsh and lead to side reactions. Modern approaches utilize alternative catalysts to achieve higher yields and chemoselectivity under milder conditions. For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as an effective organocatalyst for a variety of reactions, including esterifications. tandfonline.com Another advanced method is ultrasound-assisted solid-liquid phase-transfer catalysis (U-SLPTC), which has been successfully used for the esterification of sodium 4-hydroxybenzoate (B8730719) with benzyl (B1604629) bromide using a novel dual-site phase-transfer catalyst, yielding significant rate enhancements. nih.gov The use of green reagents like dimethyl carbonate, promoted by catalysts such as potassium carbonate with a phase-transfer catalyst, offers a chemoselective process where the carboxylic acid is esterified in preference to the phenolic hydroxyl group. researchgate.net

Catalyst SystemSubstrateKey FeaturesYieldReference
H₂SO₄ 4-Amino-2-hydroxybenzoic acidTraditional Fischer esterification75% smolecule.com
BTBAMBC (Phase-Transfer Catalyst) + Ultrasound Sodium 4-hydroxybenzoateUltrasound-assisted, significant rate increase84.3% nih.gov
K₂CO₃ / Tetrabutylammonium chloride Carboxylic acidsGreen reagent (dimethyl carbonate), high chemoselectivityHigh researchgate.net
MgO (Combustion Synthesized) 3,6-dichloro-2-hydroxybenzoic acidEsterification and etherification with dimethyl carbonateExcellent researchgate.net

Halogenation: Regioselective chlorination of the aromatic ring is a significant challenge. A method for the synthesis of methyl 2-chloromethyl-6-methylbenzoate involves the use of sulfuryl chloride with azobisisobutyronitrile (AIBN) as a radical initiator, indicating a catalytic approach to chlorination. google.com In a synthesis of 2-methoxy-8,9-dichloroacridine, N-(4′-methoxyphenyl)-6-chloroanthranilic acid was used as an intermediate, which was derived from the condensation of this compound and N-4-methoxyphenylbenzimidyl chloride. researchgate.net This highlights the use of pre-halogenated building blocks in complex syntheses.

Regioselective Functionalization of Aromatic Substrates

Achieving the correct 1,2,3-substitution pattern (methoxycarbonyl, chloro, hydroxyl) on the benzene (B151609) ring requires precise control of regioselectivity. The inherent directing effects of the substituents often lead to undesired isomers. For example, the hydroxyl group is a strong ortho-, para-director, while the benzoate (B1203000) group is a meta-director for electrophilic substitution. cdnsciencepub.com

A powerful strategy to overcome these challenges is directed ortho-metalation (DoM) . By treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA, deprotonation occurs exclusively at the C6 position, ortho to the carboxylate. Conversely, using an n-BuLi/t-BuOK superbase reverses the regioselectivity, leading to deprotonation at the C3 position. acs.org This allows for the controlled, one-pot synthesis of 3- and 6-substituted 2-methoxybenzoic acids, which are direct precursors to congeners of the target molecule. acs.org

Another innovative approach involves the photochemical rearrangement of substituted bicyclo[3.1.0]hex-3-en-2-ones to produce 3-hydroxybenzoic acid derivatives. cdnsciencepub.com This method circumvents the selectivity issues of direct aromatic substitution by constructing the substituted phenolic ring from an acyclic precursor. cdnsciencepub.com

Enzymatic C-H functionalization also offers exceptional regioselectivity. Enzymes such as p-hydroxybenzoate 3-hydroxylase can catalyze the specific hydroxylation of aromatic substrates at a position adjacent to an existing hydroxyl group, a transformation that is difficult to achieve with conventional chemical methods. caltech.edu

MethodSubstrateReagentsPosition FunctionalizedProduct TypeReference
Directed ortho-Metalation 2-Methoxybenzoic acids-BuLi / TMEDAC66-Substituted-2-methoxybenzoic acid acs.org
Directed ortho-Metalation 2-Methoxybenzoic acidn-BuLi / t-BuOKC33-Substituted-2-methoxybenzoic acid acs.org
Photochemical Rearrangement Bicyclo[3.1.0]hex-3-en-2-oneAcetone, UV lightC3 (hydroxyl)3-Hydroxybenzoic acid derivative cdnsciencepub.com
Enzymatic Hydroxylation p-Hydroxybenzoatep-Hydroxybenzoate 3-hydroxylaseC33,4-Dihydroxybenzoate caltech.edu

Multicomponent Reaction Sequences for Complex Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly efficient in terms of atom economy, operational simplicity, and time. researchgate.net These reactions are powerful tools for building complex molecular scaffolds. researchgate.netbohrium.com For instance, an iodine-catalyzed three-component reaction of N-(2-aminophenyl)pyrroles/indoles, ninhydrin, and an alcohol can produce complex ortho-carbonyl alkyl benzoate derivatives in good to excellent yields. bohrium.com Another example is a novel four-component reaction between 2-formylbenzoic acids, malononitrile, isocyanides, and alcohols that efficiently constructs alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, forming multiple C-C and C-N bonds in one step. acs.org While not directly yielding this compound, these MCRs demonstrate the potential of this strategy to rapidly assemble highly functionalized benzoate structures, which could be further elaborated to the desired target.

Precursor Design and Derivation

Optimization of Intermediate Syntheses

Optimized Synthesis of Methyl 3-alkoxy-4-aminobenzoate Intermediate nih.gov

StepStarting MaterialReagents and ConditionsProductYield
1. Esterification 3-Hydroxy-4-nitrobenzoic acidH₂SO₄, Methanol, refluxMethyl 3-hydroxy-4-nitrobenzoate95%
2. Etherification Methyl 3-hydroxy-4-nitrobenzoateAlkyl halide, K₂CO₃, DMF, 80°CMethyl 3-alkoxy-4-nitrobenzoate81-98%
3. Reduction Methyl 3-alkoxy-4-nitrobenzoateSnCl₂, Ethyl acetate/Methanol, 55°CMethyl 4-amino-3-alkoxybenzoate70-98%

Chemo- and Stereoselective Transformations

Stereoselectivity becomes important when chiral centers are present in the congeners or derivatives of the target molecule. While the parent molecule is achiral, its derivatives can be chiral. Rhodium-catalyzed reactions have been developed for the enantiospecific synthesis of optically active, trisubstituted allenes starting from chiral propargylic benzoates and arylboronic acids. acs.org This demonstrates that benzoate precursors can be used in highly stereocontrolled transformations to generate complex, enantioenriched molecules. acs.org The development of new chemo-, regio-, and stereoselective reactions is a continuing focus of organic synthesis, enabling the construction of complex molecules with high precision. researchgate.netmdpi.commdpi.com

Green Chemistry Principles in this compound Synthesis

The growing emphasis on environmental sustainability has propelled the adoption of green chemistry principles in the synthesis of fine chemicals, including this compound and its related compounds. These principles aim to reduce the environmental impact of chemical processes by designing safer chemicals, employing less hazardous synthetic methods, and minimizing waste. Research in this area focuses on developing methodologies that are not only efficient but also environmentally benign.

Aqueous Reaction Conditions and Sustainable Solvent Systems

A primary tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents, due to their toxicity, flammability, and contribution to atmospheric pollution. researchgate.net This has led to the exploration of sustainable alternatives, with water being a highly desirable medium due to its non-toxicity, availability, and safety. researchgate.netresearchgate.net

The synthesis of various substituted benzoates and their congeners has been successfully demonstrated in aqueous media. For instance, the condensation reaction to form Schiff's bases, a class of compounds related to benzoate derivatives, occurs efficiently when reacting aromatic aldehydes with 1,2-diaminobenzene in water, offering high yields and significantly reduced reaction times. researchgate.net This method is experimentally simple and allows for easy product purification by filtration. researchgate.net Similarly, an eco-friendly synthesis of 4-hydroxybenzoic acid hydrazide derivatives has been achieved using water as a solvent, facilitated by microwave irradiation, which further accelerates the reaction. chemmethod.comchemmethod.com

Beyond using water as a bulk solvent, some synthetic pathways for benzoate precursors utilize aqueous solutions of catalysts. In one method, methyl 4-hydroxybenzoate is reacted with formaldehyde (B43269) in the presence of a clear aqueous solution of a catalyst like sodium hydroxide (B78521) or potassium hydroxide. google.com The use of biphasic systems, such as water combined with a bio-derived solvent or supercritical carbon dioxide, represents another advanced strategy for sustainable chemistry, potentially allowing for more efficient use of resources and easier catalyst recycling. researchgate.net While direct examples for this compound are specific, the principles established in the synthesis of its congeners provide a strong foundation for developing greener pathways.

Product/CongenerReaction TypeSolvent SystemKey FindingsReference
4-Hydroxybenzoic Acid Hydrazide DerivativesHydrazide formation from ethyl p-hydroxybenzoateWaterUtilized lab-made microwave instead of conventional heating, resulting in a high yield (93%) in just 3 minutes. chemmethod.comchemmethod.com
Schiff's BasesCondensation of aromatic aldehydes and diaminesWaterMethod is clean, high-yielding, and features reduced reaction times. Product is easily purified by filtration. researchgate.net
Methyl 4-hydroxy-3-(hydroxymethyl)benzoateHydroxymethylation of methyl 4-hydroxybenzoateAqueous catalyst solution (e.g., NaOH)The reaction proceeds by reacting the starting material with formaldehyde in the presence of the aqueous catalyst solution. google.com
3,5-ditert-butyl-4-hydroxybenzoatesEsterificationReactive solvent with purification via precipitation in waterAvoids toxic apolar solvents, aligning with green chemistry principles, though yields may be lower compared to traditional methods. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a central pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. bath.ac.uk Syntheses with high atom economy are inherently less wasteful. Strategies that exemplify high atom economy include one-pot syntheses and certain types of cycloaromatization reactions. nii.ac.jpconicet.gov.ar

Waste minimization extends beyond atom economy to include the entire process, from starting materials to final product purification. A key strategy is the use of recyclable catalysts, which reduces waste and can lower costs. researchgate.netmdpi.com For instance, in the synthesis of 2-substituted benzothiazoles, a related heterocyclic system, copper(II) catalysts supported on silica (B1680970) have been developed that can be recovered and reused multiple times in aqueous media. mdpi.com Another effective waste reduction technique is to design purification steps that avoid the use of toxic organic solvents. The purification of 3,5-ditert-butyl-4-hydroxybenzoates by precipitation in water is a prime example of such a strategy, though it may result in lower yields compared to extraction with hazardous solvents. researchgate.net This highlights a common challenge in green chemistry: balancing environmental benefits with economic and efficiency considerations.

StrategyDescriptionExample Application/RelevanceReference
High Atom Economy ReactionsMaximizing the incorporation of all materials from the reactants into the final product.One-pot syntheses of polysubstituted benzoates and electrocyclization reactions are noted for their atom-economical nature. nii.ac.jpconicet.gov.ar
Catalyst RecyclingUsing catalysts that can be easily separated from the reaction mixture and reused in subsequent batches.Supported catalysts, such as Cu(II) on SBA-15 silica, have been used in water for the synthesis of related heterocycles and can be recycled multiple times. mdpi.com
Benign Purification MethodsAvoiding the use of hazardous solvents for product isolation and purification.Purification of substituted hydroxybenzoates by precipitation in water eliminates the need for toxic apolar solvents. researchgate.net
Solvent-Free ReactionsConducting reactions without a solvent, often using microwave irradiation to facilitate the process.Microwave synthesis can reduce energy consumption and waste production, making it a valuable sustainable approach. mdpi.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways Involving Methyl 2 Chloro 6 Hydroxybenzoate

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the regioselectivity and rate of these reactions on a substituted benzene (B151609) ring are dictated by the electronic properties of the existing substituents. In the case of methyl 2-chloro-6-hydroxybenzoate, the directing effects of the chloro, hydroxyl, and methyl ester groups must be considered.

The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. pressbooks.pub This significantly stabilizes the positively charged Wheland intermediate (also known as an arenium ion) formed during the attack of an electrophile. dalalinstitute.com The chlorine atom (-Cl), while also an ortho, para-director due to lone pair donation, is a deactivating group because of its strong inductive electron-withdrawing effect. wyzant.comorganicchemistrytutor.com The methyl ester group (-COOCH₃) is a deactivating, meta-directing group.

When multiple substituents are present, the most strongly activating group generally controls the position of electrophilic attack. ualberta.ca In this molecule, the hydroxyl group is the most powerful activating group. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (C4) is the most likely site for substitution, as the ortho position (C5) is sterically hindered by the adjacent chloro and ester groups.

The general mechanism for EAS proceeds in two steps:

Attack of the electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate. dalalinstitute.com

Deprotonation of the intermediate to restore aromaticity. masterorganicchemistry.com

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting EffectGoverning Electronic Effect
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaResonance Donation
-Cl (Chloro)DeactivatingOrtho, ParaInductive Withdrawal > Resonance Donation
-COOCH₃ (Methyl Ester)DeactivatingMetaInductive and Resonance Withdrawal

Nucleophilic Substitution and Elimination Pathways at the Halogenated Center

The chlorine atom on the aromatic ring of this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com In this compound, both the chloro and methyl ester groups are electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack.

The SₙAr mechanism typically proceeds in two steps:

Addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). wikipedia.org

Elimination of the leaving group (in this case, the chloride ion) to restore the aromaticity of the ring.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in this intermediate can be delocalized onto the electron-withdrawing substituents, particularly those at the ortho and para positions relative to the site of attack. The reactivity of the C-Cl bond towards nucleophilic substitution is thus enhanced by the presence of the ester group.

While specific kinetic studies on this compound are scarce, the principles of SₙAr suggest that it would react with strong nucleophiles under appropriate conditions. The reactivity of aryl halides in SₙAr reactions generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in Sₙ2 reactions. This is because the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic. masterorganicchemistry.com

Elimination reactions from the aromatic ring are less common but can occur under very strong basic conditions, proceeding through a benzyne (B1209423) intermediate. libretexts.org However, for this compound, nucleophilic aromatic substitution is the more probable pathway for reactions at the halogenated center.

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester functional group in this compound is susceptible to both hydrolysis and transesterification reactions. The kinetics and mechanisms of these reactions are influenced by pH and the nature of the substituents on the aromatic ring.

Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group to form a carboxylic acid, which is deprotonated in the basic medium to give the carboxylate salt. The rate of basic hydrolysis is generally enhanced by electron-withdrawing substituents on the aromatic ring, which increase the electrophilicity of the carbonyl carbon. oieau.fr

Acid-catalyzed hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and the carboxylic acid is regenerated.

Transesterification: This reaction involves the conversion of the methyl ester to another ester by reaction with an alcohol in the presence of an acid or base catalyst. chemistryscore.comchemistrysteps.comvedantu.com The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. vedantu.com The reaction is typically reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. Studies on similar compounds like parabens have shown that the rate of transesterification is highest in strongly alkaline conditions. nih.gov The reactivity of the ester towards transesterification is generally higher for esters with smaller alkyl groups. nih.govnih.gov

The electronic effects of the chloro and hydroxyl substituents on the hydrolysis and transesterification of this compound are complex. The electron-withdrawing nature of the chlorine atom would be expected to accelerate the rate of nucleophilic attack at the carbonyl carbon. Conversely, the electron-donating hydroxyl group could slightly decrease the reactivity compared to a non-hydroxylated analogue.

Table 2: Factors Influencing Ester Reactivity in this compound
ReactionCatalystEffect of -Cl groupEffect of -OH group
Hydrolysis/TransesterificationBase (e.g., NaOH)Accelerates (Inductive withdrawal)Slightly decelerates (Resonance donation)
Hydrolysis/TransesterificationAcid (e.g., H₂SO₄)Slightly decelerates (Deactivates ring)Accelerates (Activates ring)

Radical Reaction Pathways and Their Control

Radical reactions involving this compound can be initiated by various means, including exposure to UV light or radical initiators. One important pathway to consider is the reaction with hydroxyl radicals (•OH), which are highly reactive species present in atmospheric and biological systems.

Studies on similar molecules, such as chlorophenols, have shown that the reaction with •OH radicals is a key step in their degradation. acs.org The reaction typically proceeds via hydrogen abstraction from the hydroxyl group or addition of the •OH radical to the aromatic ring. The resulting radical intermediates can then undergo further reactions, including coupling and oxidation, potentially leading to the formation of more complex and sometimes more toxic products.

The halogen atom can also play a role in radical reactions. For example, under certain conditions, homolytic cleavage of the C-Cl bond could occur, generating an aryl radical. However, this is generally a high-energy process. More commonly, radical reactions can lead to further halogenation of the aromatic ring. The control of radical reactions is often challenging due to their chain reaction nature. The use of radical scavengers or specific reaction conditions can help to direct the reaction towards a desired product.

Computational Mechanistic Studies of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, characterizing transient intermediates, and determining the energies of transition states. nih.govresearchgate.netlongdom.orgresearchgate.net While specific computational studies on this compound are not abundant in the literature, studies on related molecules provide significant insights into the potential application of these methods.

For instance, DFT calculations have been used to study the degradation of chlorophenols, providing information on bond dissociation energies and the stability of various radical intermediates. nih.gov Such calculations can predict the most likely sites for radical attack and the preferred pathways for subsequent reactions. Computational studies on the hydrolysis of esters have also been performed, allowing for a detailed examination of the transition state structures and the role of solvent molecules in the reaction mechanism.

In the context of this compound, computational studies could be employed to:

Model the transition states for electrophilic aromatic substitution to predict the regioselectivity and activation energies for reactions with different electrophiles.

Calculate the stability of the Meisenheimer complex in nucleophilic aromatic substitution reactions with various nucleophiles.

Investigate the potential energy surface for hydrolysis and transesterification reactions to understand the catalytic role of acids and bases.

Simulate the reaction pathways for radical-initiated degradation to identify the primary products and intermediates.

These computational approaches provide a molecular-level understanding of the factors that control the reactivity and selectivity of this compound, complementing experimental findings and guiding the design of new synthetic methodologies.

Table 3: Application of Computational Methods to Study Reaction Mechanisms of this compound
Reaction TypeComputational MethodInformation Obtained
Electrophilic Aromatic SubstitutionDFT, Ab initioTransition state geometries, activation energies, regioselectivity prediction.
Nucleophilic Aromatic SubstitutionDFTStability of Meisenheimer intermediates, reaction energy profiles.
Hydrolysis/TransesterificationQM/MM, DFTSolvent effects, transition state analysis, catalytic mechanisms.
Radical ReactionsDFTBond dissociation energies, stability of radical intermediates, reaction pathways.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like methyl 2-chloro-6-hydroxybenzoate.

Two-dimensional (2D) NMR techniques are indispensable for assigning the proton (¹H) and carbon (¹³C) signals of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between adjacent aromatic protons on the benzene (B151609) ring, aiding in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. colab.ws This is crucial for assigning the carbon signals of the aromatic ring and the methyl group by linking them to their attached protons. colab.ws The signals from the guaiacyl (G) and syringyl (S) units in lignin, for instance, appear at distinct chemical shifts in HSQC spectra, allowing for their identification. colab.ws

The following table summarizes the expected NMR data for this compound, which can be confirmed and assigned using these 2D NMR techniques.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
OCH₃~3.9~52C=O
Ar-H6.7 - 7.3119 - 130C-Cl, C-OH, C=O
OHVariable-C-OH, adjacent Ar-C
C=O-~170OCH₃, Ar-H
C-Cl-~126Ar-H
C-OH-~154Ar-H, OH

Interactive Data Table: Expected NMR Data for this compound

For the analysis of the hydroxyl group in this compound, the molecule would first be derivatized with a phosphorus-containing reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (B87831) (TMDP). osti.gov This phosphitylation reaction converts the hydroxyl group into a phosphite (B83602) ester. acs.org The resulting derivative can then be analyzed by ³¹P NMR.

The key advantages of this technique include:

High signal resolution: Different types of hydroxyl groups (e.g., phenolic, aliphatic, carboxylic acid) in a mixture can be distinguished and quantified in a single spectrum. sci-hub.seresearchgate.net

Sensitivity: Only a small amount of sample is required for the analysis. sci-hub.sescispace.com

Accuracy: The results obtained by ³¹P NMR are often in good agreement with those from other analytical methods. osti.gov

The ³¹P chemical shift of the derivatized hydroxyl group provides information about its chemical environment. By using an internal standard, the precise quantity of the hydroxyl group, and thus the purity of the this compound, can be determined. osti.gov

Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of this compound and for identifying and profiling any impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₈H₇ClO₃. The isotopic pattern resulting from the presence of chlorine (³⁵Cl and ³⁷Cl) would also be clearly resolved.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This hyphenated technique is particularly useful for impurity profiling. nih.gov LC separates the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. nih.gov By coupling LC with tandem mass spectrometry (MS/MS), precursor ions of interest can be selected and fragmented to generate a characteristic fragmentation pattern, which aids in the structural elucidation of unknown impurities. nih.gov This approach is widely used in the pharmaceutical industry for forced degradation studies and impurity analysis. nih.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used for conformational analysis.

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), carbon-oxygen (C-O), and carbon-chlorine (C-Cl) stretching vibrations, as well as aromatic C-H and C=C stretching and bending vibrations. docbrown.info The position and shape of the O-H stretching band can indicate the extent of hydrogen bonding.

The following table summarizes the expected vibrational frequencies for key functional groups in this compound.

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)3200-3600
C=O (ester)Stretching1680-17101680-1710
C=C (aromatic)Stretching1450-16001450-1600
C-O (ester)Stretching1200-13001200-1300
C-ClStretching600-800600-800

Interactive Data Table: Expected Vibrational Frequencies for this compound

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a successful crystallographic analysis would provide:

Unambiguous molecular structure: Confirmation of the connectivity of all atoms and the molecular geometry, including bond lengths and angles.

Conformational details: The preferred conformation of the molecule in the solid state.

Intermolecular interactions: A detailed picture of the hydrogen bonding network and other non-covalent interactions that govern the crystal packing. researchgate.net The hydroxyl group is expected to participate in hydrogen bonding, which plays a significant role in the supramolecular assembly. researchgate.net

Analysis of the crystal structure can reveal the formation of specific hydrogen-bonding motifs, such as chains or dimers, which influence the physical properties of the compound. researchgate.net

Hyphenated Techniques for Complex Mixture Analysis

In addition to LC-MS/MS, other hyphenated techniques can be employed for the analysis of complex mixtures containing this compound. These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound or for the analysis of volatile impurities, GC-MS is a highly effective technique. It provides excellent separation of components and generates reproducible mass spectra for identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column. This is particularly valuable for the structural elucidation of unknown impurities or degradation products in a mixture without the need for isolation.

The use of these advanced analytical techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for its intended applications.

Computational Chemistry and Theoretical Investigations of Methyl 2 Chloro 6 Hydroxybenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic properties of molecules. For Methyl 2-chloro-6-hydroxybenzoate, DFT methods, particularly with hybrid functionals like B3LYP, are employed to determine its ground-state optimized geometry and electronic structure. nih.govresearchgate.net These calculations provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For aromatic compounds like this benzoate (B1203000) derivative, electronic transitions, such as π to π* transitions, can be predicted using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-visible absorption spectra. grafiati.commjcce.org.mk

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com The MEP map would show negative potential (red/yellow) around the electronegative oxygen and chlorine atoms, indicating likely sites for electrophilic attack, while positive potential (blue) would be expected near the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound via DFT

Parameter Predicted Value/Information Significance
HOMO Energy ~ -6.5 to -7.5 eV Electron-donating ability; related to ionization potential.
LUMO Energy ~ -1.0 to -2.0 eV Electron-accepting ability; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5 eV Indicates chemical reactivity and stability.
Dipole Moment ~ 2.0 to 3.5 D Measures polarity; suggests potential for NLO properties.

Note: The values presented are typical ranges for similar aromatic compounds and serve as illustrative examples.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as solvents. chemrxiv.org

A key area of investigation for this molecule is the conformational flexibility around the ester and hydroxyl groups. MD simulations can reveal the preferred torsion angles and the energy barriers between different conformations. The simulations track metrics like the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. mdpi.com

Furthermore, MD simulations are invaluable for studying solvent effects. By immersing the molecule in a simulated box of water, DMSO, or other solvents, one can analyze the formation and dynamics of hydrogen bonds between the solute's hydroxyl and carbonyl groups and the solvent molecules. chemrxiv.org This analysis helps in understanding solubility and how the solvent environment influences the molecule's conformational preferences and accessibility of reactive sites.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. psu.edu For this compound, a QSPR model could be developed to predict properties like solubility, boiling point, or skin permeability without the need for extensive experimentation. nih.gov

The process involves several steps:

Data Collection : A dataset of compounds with known experimental values for the property of interest is assembled. This set would include this compound and other structurally related phenols or benzoates. unibo.it

Descriptor Calculation : A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for each molecule in the dataset. nsf.gov

Model Development : Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM) are used to create a mathematical equation linking the descriptors to the property. psu.edu

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques on a separate test set of compounds. nih.gov

A validated QSPR model can then be used to accurately predict the specific property for new or untested compounds like this compound, making it a valuable tool in chemical and pharmaceutical research.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Framework Calculations)

Understanding the non-covalent interactions that govern how molecules pack in a crystal lattice is crucial for solid-state chemistry. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular contacts. nih.govnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov

For this compound, a Hirshfeld analysis would likely reveal several key interactions:

O-H···O Hydrogen Bonds : Strong interactions between the hydroxyl group of one molecule and the carbonyl oxygen of another.

C-H···O and C-H···Cl Interactions : Weaker hydrogen bonds involving aromatic and methyl hydrogens.

H···H, C···H, and Cl···H Contacts : These represent a significant portion of the surface, indicative of van der Waals forces that play a major role in crystal packing. nih.gov

π···π Stacking : Possible interactions between the aromatic rings of adjacent molecules.

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular contacts, with the percentage contribution of each type of interaction to the total Hirshfeld surface calculated. nih.gov Energy framework calculations can further be used to compute the interaction energies (electrostatic, dispersion, etc.) between molecular pairs, providing a quantitative understanding of the crystal's energetic landscape.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Predicted Contribution (%) Description
H···H 30 - 40% Represents the large proportion of hydrogen atoms on the molecular surface. nih.gov
O···H / H···O 15 - 25% Primarily due to hydroxyl-carbonyl hydrogen bonding and other C-H···O contacts. nih.gov
Cl···H / H···Cl 10 - 15% Interactions involving the chlorine substituent. nih.gov
C···H / H···C 8 - 12% van der Waals forces and weak hydrogen bonds. nih.gov

Note: Percentages are illustrative, based on published data for similar halogenated and hydroxylated aromatic compounds.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are widely used to predict and help interpret experimental spectra. DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. tandfonline.com

Vibrational Frequencies : The vibrational modes of this compound can be computed using DFT. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and solvent effects. scispace.com Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. uctm.edu This analysis allows for a detailed assignment of each band in the IR and Raman spectra to specific molecular motions, such as O-H stretching, C=O stretching, C-Cl stretching, and aromatic ring vibrations. uctm.eduresearchgate.net

NMR Chemical Shifts : The Gauge-Invariant Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net Calculations are performed on the optimized molecular geometry, and the predicted isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing theoretical and experimental shifts aids in the definitive assignment of signals, especially for complex structures.

Table 3: Hypothetical Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm) (GIAO/DFT) Typical Experimental Range (ppm)
C=O (ester) 168 - 172 167 - 171
C-OH 155 - 159 154 - 158
C-Cl 115 - 120 114 - 119
C-COOCH₃ 112 - 117 111 - 116
Aromatic CH 120 - 135 119 - 134

Note: Values are representative and used for illustrative purposes. Actual values depend on the specific DFT functional, basis set, and solvent used in the calculation.

Table of Compounds Mentioned

Compound Name
This compound
Tetramethylsilane (TMS)

Rational Design and Synthesis of Derivatives and Analogs of Methyl 2 Chloro 6 Hydroxybenzoate

Modification of the Halogen Moiety

The chlorine substituent at the C2 position of methyl 2-chloro-6-hydroxybenzoate is a key modulator of the electronic properties of the aromatic ring and can serve as a leaving group in nucleophilic aromatic substitution (SNA) reactions. pressbooks.pub Modification of this halogen moiety allows for the introduction of other halogens or different functional groups, thereby fine-tuning the steric and electronic characteristics of the molecule.

The replacement of the chlorine atom with other halogens, such as fluorine or bromine, can significantly impact the compound's biological activity and physicochemical properties. The synthesis of such analogs often involves a multi-step sequence, as direct displacement of the chloro group can be challenging. A common strategy involves the use of a precursor molecule, such as methyl 2-amino-6-hydroxybenzoate, which can be synthesized from methyl 2-nitro-6-hydroxybenzoate via catalytic hydrogenation. biosynth.com The resulting amino group can then be converted to a different halogen through a Sandmeyer-type reaction.

For instance, to synthesize the corresponding bromo derivative, methyl 2-amino-6-hydroxybenzoate can be diazotized with sodium nitrite (B80452) in the presence of a strong acid, followed by treatment with a copper(I) bromide solution. Similarly, the fluoro analog can be prepared using the Balz-Schiemann reaction, which involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.

The feasibility of direct nucleophilic aromatic substitution on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. The presence of the electron-withdrawing carboxylate ester group ortho to the chlorine atom can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. pressbooks.publibretexts.org However, the adjacent hydroxyl group can complicate these reactions through its acidic proton and potential to act as an intramolecular nucleophile.

Halogen Modification Strategy Key Reagents Intermediate Product Reference
Bromination (via Sandmeyer)1. H₂, Pd/C2. NaNO₂, HBr, CuBrMethyl 2-amino-6-hydroxybenzoateMethyl 2-bromo-6-hydroxybenzoate biosynth.com
Fluorination (via Balz-Schiemann)1. H₂, Pd/C2. NaNO₂, HBF₄, then heatMethyl 2-amino-6-hydroxybenzoateMethyl 2-fluoro-6-hydroxybenzoate ucc.ie

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C6 position is a prime site for derivatization through reactions such as etherification and esterification. These modifications can alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities, which are critical determinants of its biological activity and physical properties.

Etherification: The synthesis of ether derivatives of this compound is typically achieved through Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, the reaction of this compound with methoxymethyl chloride in the presence of potassium carbonate in N,N-dimethylformamide (DMF) yields the corresponding methoxymethyl ether. acs.org

Esterification: The hydroxyl group can also be acylated to form ester derivatives. This can be accomplished by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base or a Lewis acid catalyst. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield methyl 2-chloro-6-acetoxybenzoate. A general method for the esterification of phenolic hydroxyl groups involves the use of a Lewis acid catalyst, such as zinc chloride, with an organic carboxylic acid halide. google.com

Derivatization Reaction Reagent Catalyst/Base Product Example Reference
EtherificationMethoxymethyl chloridePotassium carbonateMethyl 2-chloro-6-(methoxymethoxy)benzoate acs.org
EsterificationAcetyl chloridePyridineMethyl 2-chloro-6-acetoxybenzoate abhedanandamahavidyalaya.ac.in
EsterificationAcryloyl chlorideZinc chlorideMethyl 2-chloro-6-(acryloyloxy)benzoate google.com

Functionalization of the Carboxylate Ester (e.g., Amidation, Hydrolysis to Acid)

The methyl ester functionality provides another avenue for structural modification, primarily through amidation and hydrolysis. These transformations lead to compounds with significantly different chemical properties and potential biological activities.

Amidation: The direct conversion of the methyl ester to an amide can be achieved by reacting it with an amine. While this reaction can be sluggish, base-promoted methods have been developed to facilitate this transformation. For the closely related methyl 2-hydroxybenzoate, amidation with aniline (B41778) has been successfully carried out using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). rsc.org This approach could likely be adapted for this compound, although the choice of base and reaction conditions would need to be optimized to avoid side reactions involving the acidic hydroxyl group.

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org Basic hydrolysis, often referred to as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. pressbooks.pub Acid-catalyzed hydrolysis is also effective and involves heating the ester in the presence of a strong acid like hydrochloric acid in a suitable solvent. pressbooks.pub The resulting 2-chloro-6-hydroxybenzoic acid is a valuable intermediate for further synthetic transformations.

Functionalization Reaction Reagents Conditions Product Reference
AmidationAniline, n-BuLiTHF, room temperatureN-phenyl-2-chloro-6-hydroxybenzamide (proposed) rsc.org
Basic Hydrolysis1. NaOH (aq)2. HCl (aq)Heating, then acidification2-Chloro-6-hydroxybenzoic acid pressbooks.publibretexts.org
Acidic HydrolysisHCl (aq)Heating2-Chloro-6-hydroxybenzoic acid pressbooks.pub

Substituent Effects on Reactivity and Selectivity

The reactivity of the aromatic ring and the selectivity of reactions involving the functional groups of this compound are significantly influenced by the electronic effects of its substituents. The interplay between the electron-withdrawing chloro and carboxylate groups and the electron-donating hydroxyl group governs the outcomes of various chemical transformations.

In electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating and ortho-, para-directing group, while the chloro and carboxylate groups are deactivating. The directing effects of these substituents would need to be carefully considered in any attempt to introduce new groups onto the aromatic ring.

In nucleophilic aromatic substitution reactions, the electron-withdrawing nature of the carboxylate group, and to a lesser extent the chloro group, activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. pressbooks.publibretexts.org The rate and regioselectivity of SNAr reactions are highly dependent on the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate. numberanalytics.com Therefore, the introduction of additional electron-withdrawing groups onto the aromatic ring would be expected to increase the rate of nucleophilic displacement of the chlorine atom. Conversely, the introduction of electron-donating groups would likely decrease the reactivity.

The steric hindrance provided by the substituents ortho to each other (chloro and hydroxyl) can also play a significant role in directing the approach of reagents and influencing the regioselectivity of certain reactions.

Development of Structure-Activity Relationship (SAR) Libraries

The synthesis of derivatives of this compound is often geared towards the development of structure-activity relationship (SAR) libraries. By systematically modifying the different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify the key structural features responsible for a desired effect.

An SAR study on this scaffold would typically involve the creation of a library of compounds with variations at the halogen position (e.g., F, Br, I, CN), the hydroxyl group (e.g., ethers and esters of varying chain lengths and functionalities), and the carboxylate ester (e.g., a variety of amides and the free carboxylic acid).

For example, in the context of developing biofilm inhibitors, studies on related 2-aminoimidazole structures have shown that the nature of N-substituents significantly impacts activity. nih.gov Similarly, for betulinic acid derivatives with anti-HIV activity, the electronic nature of substituents on a phenyl ring was found to be critical, with electron-withdrawing groups being less favorable. nih.gov These principles can be applied to the design of an SAR library based on this compound, where the biological activities of the synthesized derivatives would be systematically evaluated to build a comprehensive understanding of the SAR. This knowledge is invaluable for the rational design of more potent and selective compounds for a specific application.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of the chloro, hydroxyl, and methyl ester groups makes Methyl 2-chloro-6-hydroxybenzoate a valuable intermediate in the synthesis of more complex molecules. bldpharm.comsapub.org The hydroxyl and ester groups can be modified through various reactions, while the chlorine atom provides a site for cross-coupling reactions, enabling the construction of larger molecular frameworks.

A notable application is in the synthesis of substituted benzofurans. For instance, a related compound, methyl 4-acetamido-5-chloro-2-hydroxybenzoate, serves as a key intermediate in the preparation of 4-amino-5-halogenobenzofuran-7-carboxylic acids. The synthesis involves a crucial Sonogashira coupling reaction where the chloro- and iodo-substituted phenol (B47542) is coupled with an alkyne like trimethylethynylsilicon, catalyzed by a palladium complex. This is followed by cyclization to form the benzofuran (B130515) ring system, a core structure in many biologically active compounds. google.com

Furthermore, derivatives of this compound are used in the regioselective synthesis of complex polycyclic structures. For example, methyl 3-chloro-6-hydroxy-2,4-dimethylbenzoate, a structurally similar compound, is a precursor in the synthesis of chlorinated biaryls through Suzuki coupling. These biaryls can then undergo intramolecular cyclization reactions, such as treatment with boron tribromide, to form intricate molecules like 10-chloro-7-hydroxy-6H-benzo[c]chromen-6-ones. nih.gov These synthetic strategies highlight how the compound's functional groups can be sequentially manipulated to build molecular complexity in a controlled manner, following either linear or convergent synthesis pathways. science.gov

Catalyst Ligand Precursor Development

The salicylate (B1505791) head (a 2-hydroxybenzoate structure) of the molecule is a classic chelating motif in coordination chemistry, making this compound an excellent precursor for developing ligands for metal catalysts. The hydroxyl group and the carbonyl oxygen of the ester can coordinate to a metal center, forming a stable six-membered ring.

This precursor can be readily converted into more complex ligands. For example, hydrolysis of the ester to a carboxylic acid, followed by reaction with amines or hydrazines, can produce salicylamide (B354443) or salicylhydrazide ligands. A more direct approach involves the synthesis of Schiff base ligands. The related aldehyde, 5-chloro-2-hydroxy-benzaldehyde, is reacted with amines like benzo[d]thiazol-2-amine to form multidentate ligands capable of coordinating with various transition metal ions (e.g., Co(II), Ni(II), Cu(II)) to create complexes with defined geometries. researchgate.net

Modern ligand design also utilizes such frameworks. Advanced pincer ligands, which bind to a metal in a tridentate, meridional fashion, can be synthesized from derivatives. For instance, N-heterocyclic carbene (NHC) based SCS pincer ligands feature a central carbene donor flanked by two sulfur-containing arms. nih.gov The synthesis of such ligands often starts from substituted phenols, demonstrating the potential of this compound as a foundational piece in creating robust ligands for catalysis. The resulting metal complexes are investigated for applications in reactions like nitrogen fixation and cross-coupling. nih.gov

Building Block in Polymer and Supramolecular Chemistry

This compound is identified as a material building block and an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.commdpi.com COFs are a class of porous crystalline polymers constructed from organic building units linked by strong covalent bonds, forming two- or three-dimensional structures. wikipedia.org Their high thermal stability, low density, and permanent porosity make them suitable for applications in gas storage, separation, and catalysis. sapub.orgmdpi.com The synthesis of COFs often involves reversible reactions, such as the condensation of boronic acids to form boroxine (B1236090) rings or the reaction of amines and aldehydes to form imine linkages. wikipedia.org The functional groups on this compound allow it to be incorporated as a monomer into these extended, ordered networks.

In supramolecular chemistry, the compound's ability to form specific and reliable non-covalent interactions is paramount. The chlorosalicylate portion is instrumental in forming predictable hydrogen-bonding patterns. Studies on related crystal structures, such as 2,6-diamino-4-chloropyrimidin-1-ium 5-chlorosalicylate, reveal that the carboxylate and hydroxyl groups participate in robust hydrogen-bonding motifs. mdpi.comgoogle.com A common and stable interaction is the R₂²(8) supramolecular heterosynthon, where a pair of N-H···O hydrogen bonds forms between the salicylate and a complementary molecule. google.com These well-defined interactions allow for the rational design of co-crystals and other supramolecular architectures. researchgate.net

Precursor for Advanced Materials with Specific Characteristics

The utility of this compound extends to the creation of advanced materials with specific optical, electronic, or photoactive properties. It is listed as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic applications. bldpharm.combldpharm.com While specific material syntheses starting directly from this compound are proprietary or less documented, its structural motifs are found in many functional materials. For example, related phenylbenzoate derivatives are used to create advanced materials for display technologies. echemi.com

The Covalent Organic Frameworks (COFs) synthesized from this and similar building blocks have shown significant promise as photoactive materials. mdpi.com The ordered, conjugated structure of COFs allows for efficient charge transport and light absorption, making them suitable for use in hybrid photovoltaic technologies. For example, COFs can be integrated into perovskite solar cells as active layers to improve efficiency and stability. mdpi.com In another advanced application, nanoscale COFs constructed from phthalocyanine (B1677752) units (a class of large aromatic molecules) have been developed for mitochondria-targeted photodynamic therapy, showcasing how these frameworks can be designed for highly specific biomedical functions. nih.gov The potential to incorporate halogen atoms like chlorine allows for the fine-tuning of electronic properties, which is a key aspect of designing functional organic materials. science.gov

Reagent in Stereoselective and Chemo-selective Transformations

The precise reactivity of its functional groups allows this compound and its derivatives to be used in highly selective chemical transformations. A key challenge in organic synthesis is chemoselectivity—the ability to react with one functional group in the presence of others. An organophotoredox-catalyzed method has been developed for the chemoselective dealkylation of phenolic ethers, which is a difficult transformation using traditional strong Lewis acids that can cause unwanted side reactions like de-esterification. This method was successfully applied in a crucial step of synthesizing a 5-lipoxygenase activating protein (FLAP) inhibitor, demonstrating its utility in complex, target-oriented synthesis. nih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms

Enzyme Inhibition Studies and Mechanism of Action Elucidation

Research into the biological activities of compounds structurally related to Methyl 2-chloro-6-hydroxybenzoate has highlighted their potential as enzyme inhibitors. For instance, derivatives have been shown to inhibit phosphatases, which are crucial enzymes in cellular signaling pathways. The mechanism of action often involves the interaction of the compound's functional groups, such as the hydroxyl and chloro groups, with the active site of the enzyme. The hydroxyl group can form hydrogen bonds, while the chloro group can engage in electrophilic interactions, potentially leading to the inhibition of enzyme activity.

Derivatives of salicylic (B10762653) acid, the parent compound of this compound, have been synthesized and evaluated as selective cyclooxygenase-1 (COX-1) inhibitors. jst.go.jp One such derivative, a chloro analogue, demonstrated potent inhibitory effects on COX-1. jst.go.jp Molecular docking simulations suggest that this high inhibitory potency is due to specific interactions within the active site of the COX-1 enzyme. jst.go.jp

Furthermore, studies on pyrazole (B372694) derivatives, which can be conceptually related to substituted benzoates, have shown inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isozymes. nih.gov These findings underscore the potential for benzoate (B1203000) derivatives to interact with and modulate the activity of a range of enzymes.

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of benzoate derivatives with various receptors is a key aspect of their biological activity. Molecular docking studies have been employed to investigate the binding of these compounds to specific receptor targets. For example, the binding of benzoate derivatives to the butyrylcholinesterase enzyme, a target in Alzheimer's disease research, has been analyzed through molecular modeling. researchgate.net The interaction between ligands and receptors is often governed by hydrophobic interactions and the formation of hydrogen bonds. publichealthinafrica.org

In the context of nuclear receptors, derivatives of salicylic acid have been investigated as ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt). dundee.ac.ukacs.org The binding affinity of these compounds is influenced by the nature and position of substituents on the aromatic ring. dundee.ac.ukacs.org For instance, the presence of a fluoro substituent can impact the conformation of the molecule within the binding pocket and affect its potency. dundee.ac.uk

Additionally, studies on rexinoids, which are ligands for retinoid X receptors (RXRs), have explored the effects of substituents on pyrimidine-based compounds that interact with the Nurr1-RXRα heterodimer. acs.org These studies provide insights into how structural modifications can influence receptor binding and selectivity.

Cell-Based Assays for Cellular Response Mechanisms

Cell-based assays are crucial for understanding how this compound and its analogs affect cellular processes. Studies have utilized these assays to evaluate a range of cellular responses, including antimicrobial activity, cytotoxicity, and modulation of inflammatory pathways.

For example, various derivatives have been screened for their antimicrobial properties against bacteria and fungi. smolecule.comnih.govnih.gov Some compounds have shown significant antibacterial activity, with their mechanism potentially linked to the inhibition of essential enzymes like DNA gyrase. nih.gov

In the context of cancer research, eugenyl benzoate derivatives have been tested for their ability to inhibit BCL-2 in colorectal cancer cells. waocp.org Cytotoxicity assays are often performed in conjunction with activity screens to assess the therapeutic potential of these compounds. nih.govacs.org For instance, some 1,3,4-oxadiazoline derivatives have demonstrated strong bactericidal effects with no cytotoxicity to normal cell lines. nih.gov

Furthermore, cell-based assays have been used to investigate the anti-inflammatory effects of benzoate derivatives. smolecule.com Preliminary data suggest that these compounds may modulate inflammatory pathways, although further research is needed to confirm these effects. smolecule.com The uptake of substituted benzoates by bacterial cells has also been studied to understand transport mechanisms across the cell membrane. asm.org

Structure-Activity Relationships (SAR) for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoate derivatives, SAR studies have provided valuable insights into the roles of different substituents in determining potency and selectivity.

The position and nature of substituents on the benzoate ring have been shown to be critical. For example, in a series of salicylic acid analogues of celecoxib, 5-substituted-2-hydroxy-benzoic acid derivatives generally exhibited better inhibitory activities on both COX-1 and COX-2 enzymes compared to their 4-substituted counterparts. jst.go.jp The chloro analogue, in particular, displayed the highest inhibitory effect on COX-1 with excellent selectivity. jst.go.jp

In the case of trisubstituted isoxazoles as RORγt ligands, SAR studies have identified key pharmacophoric features, such as a 2,6-disubstituted phenyl ring and a C-4 benzoic acid moiety, as being optimal for activity. dundee.ac.ukacs.org Modifications to the linker at the C-4 position and the C-5 substituent have also been explored to improve potency and selectivity. dundee.ac.ukacs.org

Furthermore, SAR studies of dual aromatase-sulfatase inhibitors have shown that the position of halogen atoms on the phenyl ring significantly affects their inhibitory ability. nih.gov Relocating a halogen from the ortho to the meta position relative to the sulfamate (B1201201) group was found to decrease aromatase inhibition. nih.gov

The following table summarizes the key findings from SAR studies on various benzoate derivatives:

Compound SeriesKey Structural FeaturesImpact on Biological Activity
Salicylic acid analogues of celecoxibPosition of substituent on the benzoic acid ring5-substituted analogues showed better COX inhibition than 4-substituted analogues. jst.go.jp
Trisubstituted isoxazoles2,6-disubstituted phenyl ring, C-4 benzoic acid moietyOptimal for RORγt inverse agonist activity. dundee.ac.ukacs.org
Dual aromatase-sulfatase inhibitorsPosition of halogen substituentMeta-halogenated derivatives showed decreased aromatase inhibition compared to ortho-halogenated derivatives. nih.gov

Design of Biologically Active Derivatives Based on Mechanistic Insights

Insights gained from SAR and mechanistic studies have guided the rational design of new, more potent, and selective biologically active derivatives. By understanding the key interactions between a compound and its biological target, medicinal chemists can make targeted modifications to the lead structure to improve its pharmacological profile.

For instance, the discovery of a novel class of RORγt allosteric inverse agonists was achieved through an in silico pharmacophore search, leading to the development of compounds with sub-micromolar potency. dundee.ac.uk Subsequent SAR studies around this novel chemotype enabled the optimization of the lead compound. dundee.ac.uk

Similarly, the design of potent and selective hybrid inhibitors of the mitotic kinase Nek2 was achieved by combining key elements from two previously discovered chemical series. nih.gov Structure-based design led to the development of a highly potent and selective inhibitor that could modulate Nek2 activity in cells. nih.gov

The synthesis of novel pyrazole derivatives with inhibitory activity against AChE and CA isozymes also highlights the application of rational design principles. nih.gov By incorporating a pyrazole ring, which is known for its diverse biological activities, researchers were able to develop compounds with multitarget therapeutic potential. nih.gov

The design of biologically active derivatives often involves a multi-step synthetic process. For example, the synthesis of a novel RARα agonist involved a ligand-based virtual screening exercise to identify a less lipophilic lead compound. nih.gov Subsequent medicinal chemistry efforts focused on modifying the substituents to improve drug-like properties, resulting in a highly potent and selective agonist with improved oral bioavailability. nih.gov

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chloro-6-hydroxybenzoate, considering competing reactivity of hydroxyl and chloro substituents?

Methodological Answer: The synthesis typically involves esterification of 2-chloro-6-hydroxybenzoic acid using methanol under acidic catalysis. However, competing side reactions (e.g., demethylation or halogen displacement) require careful control of reaction conditions. A stepwise approach is recommended:

Protection of the hydroxyl group using acetyl or trimethylsilyl groups to prevent unwanted nucleophilic attack during esterification .

Esterification via Fischer-Speier method (H₂SO₄ catalyst, reflux) followed by deprotection under mild acidic conditions .

Purification via recrystallization (ethanol/water) or preparative HPLC to isolate the product (>95% purity) .

Q. How can researchers reliably characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm, split due to substituent effects), methoxy singlet (δ ~3.9 ppm), and hydroxyl proton (δ ~10 ppm, broad if not exchanged) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm), aromatic carbons (δ 110–140 ppm), and methoxy carbon (δ ~52 ppm) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peak at m/z 200.5 (calculated for C₈H₇ClO₃) .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and resolve degradation products .

Q. What are the critical storage and handling protocols to ensure compound stability?

Methodological Answer:

  • Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or oxidation of the hydroxyl substituent .
  • Handling : Use anhydrous solvents and gloveboxes for reactions. Avoid prolonged exposure to light to prevent photodegradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic and reactive properties of this compound?

Methodological Answer:

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to model substituent effects on electron density .
  • Basis Sets : 6-311++G(d,p) for accurate geometry optimization and vibrational frequency analysis .
  • Applications :
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites for regioselective reactions .
    • Simulate UV-Vis spectra (TD-DFT) to correlate with experimental absorption maxima .

Q. How can contradictions between experimental and computational reactivity data be resolved?

Methodological Answer:

  • Case Example : If experimental hydrolysis rates deviate from DFT-predicted activation energies:
    • Re-examine Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation .
    • Validate Transition States : Use IRC (Intrinsic Reaction Coordinate) analysis to confirm reaction pathways .
    • Experimental Cross-Validation : Conduct kinetic isotope effect (KIE) studies to probe mechanistic steps .

Q. What role does this compound play in supramolecular assembly, and how can crystallographic data inform this?

Methodological Answer:

  • Hydrogen Bonding : The hydroxyl group participates in O–H⋯O interactions with adjacent ester carbonyls, while chloro substituents engage in halogen bonding (Cl⋯π) .
  • Crystallographic Analysis :
    • Use single-crystal X-ray diffraction (monoclinic P2₁/n space group) to determine packing motifs .
    • Compare Hirshfeld surfaces to quantify intermolecular interactions (e.g., using CrystalExplorer) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The ortho-chloro group hinders nucleophilic aromatic substitution (SNAr) but facilitates Suzuki-Miyaura coupling via steric acceleration .
  • Electronic Effects : Electron-withdrawing substituents (Cl, COOMe) deactivate the ring toward electrophilic substitution but enhance oxidative stability .
  • Experimental Design :
    • Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) to optimize coupling yields .
    • Monitor reaction progress via in-situ IR to detect intermediate formation .

Notes on Data Sources

  • Computational methods supported by peer-reviewed DFT studies .
  • Structural and synthetic data sourced from PubChem and crystallographic analyses .

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